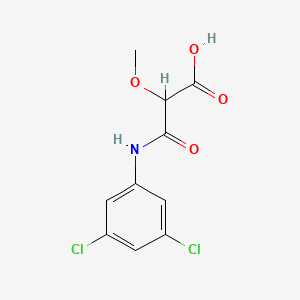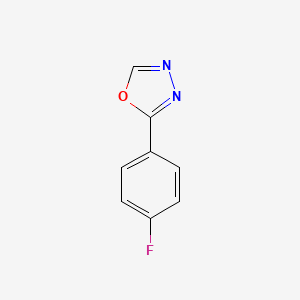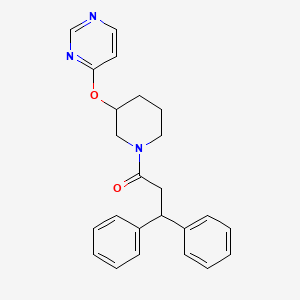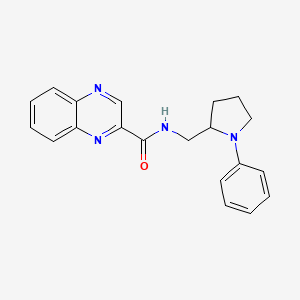![molecular formula C9H11N3O2 B2387533 4-[(Pyrimidin-2-yloxy)méthyl]pyrrolidin-2-one CAS No. 2169534-55-6](/img/structure/B2387533.png)
4-[(Pyrimidin-2-yloxy)méthyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one, also known as P2Y modulator, is a pyrrolidinone derivative that has shown promising biological activities. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives involves various methods. One approach is ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The reactions of pyrrolidin-2-one derivatives are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical and Chemical Properties Analysis
The molecular weight of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one is 193.206. Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
- HNPC-A9229 a été initialement découvert comme un nouveau fongicide à base de pyrimidin-4-amine et de pyridin-2-yloxy . Il présente une excellente activité fongicide contre les agents pathogènes des plantes tels que Puccinia sorghi (causant la rouille du maïs) et Erysiphe graminis (responsable de l'oïdium). Sa puissance rivalise ou surpasse celle des fongicides commerciaux tels que le diflumétorim, le tébuconazole, le flusilazole et l'isopyrazam.
- Dans une étude, certains dérivés contenant le groupement pyrimidin-2-yle ont présenté une meilleure activité antifibrotique que la pirfénidone (PFD) sur les cellules étoilées hépatiques (HSC-T6) .
Activité fongicide
Potentiel antifibrotique
Aperçus structuraux
En résumé, HNPC-A9229 est prometteur en tant que fongicide et agent antifibrotique, avec des caractéristiques de sécurité favorables. Les chercheurs devraient continuer à explorer ses applications multiformes dans différents domaines. 🌱🔬🌿
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in the research of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one could involve further exploration of its biological activities and the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
The primary targets of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one are collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. Inhibition of these enzymes can lead to reduced collagen synthesis, which is beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one interacts with its targets, the collagen prolyl 4-hydroxylases, by binding to their active sites and inhibiting their activity . This inhibition prevents the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis. As a result, the formation of stable collagen molecules is hindered, leading to a decrease in collagen deposition .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it prevents the formation of hydroxyproline, a key component of collagen . This inhibition disrupts the triple helix formation of collagen, leading to decreased collagen synthesis and deposition. The downstream effects include a reduction in fibrosis and potential alleviation of diseases characterized by excessive collagen deposition .
Result of Action
The molecular effect of 4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one’s action is the inhibition of collagen prolyl 4-hydroxylases, leading to a decrease in hydroxyproline levels . On a cellular level, this results in reduced collagen synthesis and deposition. This can lead to a decrease in fibrosis, providing potential therapeutic benefits in diseases characterized by excessive collagen deposition .
Propriétés
IUPAC Name |
4-(pyrimidin-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8-4-7(5-12-8)6-14-9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMXTQVEGPFFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B2387452.png)
![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)

![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2387455.png)





![N-cyclohexyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387468.png)
![(Z)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2387470.png)
![allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2387471.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B2387473.png)
